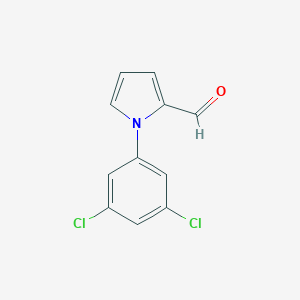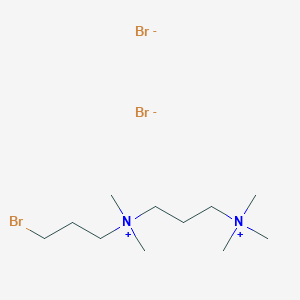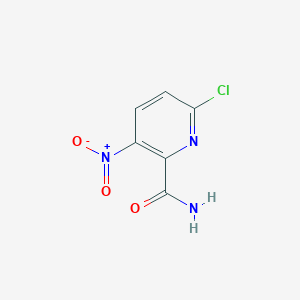
6-氯-3-硝基吡啶酰胺
描述
Synthesis Analysis
The synthesis of similar nitro-containing heterocyclic compounds often involves multi-step procedures that may include cyclization, nitration, chlorination, and other functional group modifications. For example, Lei Zhao, Fei Lei, and Yuping Guo (2017) synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline through cyclization, nitrification, and chlorination, starting with cheap raw materials under mild conditions, achieving an 85% yield. This method hints at potential pathways for synthesizing compounds like 6-Chloro-3-nitropicolinamide, emphasizing the importance of stepwise reactions under controlled conditions for achieving desired structural features (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 6-Chloro-3-nitropicolinamide, such as nitroquinolines, has been extensively analyzed using spectroscopic techniques. Mirjalol E. Ziyadullaev et al. (2020) optimized the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one and used IR, Mass, 1H, 13C NMR spectroscopy to study the structure, establishing the importance of temperature and reaction time in the nitration process and providing insights into structural determinants that influence chemical reactivity and properties (Ziyadullaev et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving nitro and chloro substituents often lead to diverse functional outcomes, including the potential for further substitution, nucleophilic aromatic substitution, and coupling reactions. The study by Valentin Wydra et al. (2021) on N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine illustrates the complexity of such reactions, involving a Buchwald–Hartwig arylamination and a highly regioselective nucleophilic aromatic substitution, demonstrating the nuanced interplay between substituents in dictating the course of chemical transformations (Wydra et al., 2021).
科学研究应用
合成药物化合物:它用于合成特定的药物化合物。例如,Fujino等人(2001年)描述了其在开发磷酸二酯酶V抑制剂KF31327的合成途径中的应用。这个过程涉及对硝基团的选择性取代和还原,以及其他步骤,展示了该化合物在复杂有机合成中的实用性(Fujino et al., 2001)。
氨基化研究:Sedova和Shkurko(1995年)对6-氯-2-芳基喹唑啉的氨基化进行了研究,显示了这类化合物在产生各种氨基化产物方面的多功能性,这在药物化学中很重要(Sedova & Shkurko, 1995)。
MRI对比剂:Caneda-Martínez等人(2017年)研究了含有6-甲基吡啶酰胺基团的配体与Ni2+的络合物,用于MRI对比剂的潜在应用。这项研究对于新医学成像技术的发展具有重要意义(Caneda-Martínez等人,2017)。
生物降解途径:Khan等人(2013年)探讨了2-氯-4-硝基苯胺的生物降解及其途径特征化,其中包括转化为6-氯羟基喹醌。这项研究对于理解这类化合物的环境影响和降解途径至关重要(Khan et al., 2013)。
抗恶心和胃肠药物:Baldazzi等人(1996年)合成了6-氯-2,3-二氢-4(1H)-喹唑啉酮的新衍生物,并评估了它们的胃肠和抗恶心活性。这表明这类化合物在开发治疗胃肠疾病的新药物方面具有潜力(Baldazzi et al., 1996)。
抗微生物药物:Glushkov、Marchenko和Levshin(1997年)致力于合成6-硝基-4-氧代-1,4-二氢喹啉-3-羧酸的衍生物,其中包括6-氯-3-硝基吡啶酰胺,作为潜在的抗微生物药物(Glushkov, Marchenko, & Levshin, 1997)。
癌症研究中的细胞毒性:Mukherjee、Dutta和Sanyal(2013年)评估了新型6-硝基-2-(3-氯丙基)-1H-苯并[de]异喹啉-1,3-二酮在小鼠中的抗肿瘤效力和毒性。他们的发现有助于癌症研究和治疗的发展(Mukherjee, Dutta, & Sanyal, 2013)。
属性
IUPAC Name |
6-chloro-3-nitropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUHUTYSEVDKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441397 | |
| Record name | 6-Chloro-3-nitropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-nitropicolinamide | |
CAS RN |
171178-21-5 | |
| Record name | 6-Chloro-3-nitropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)
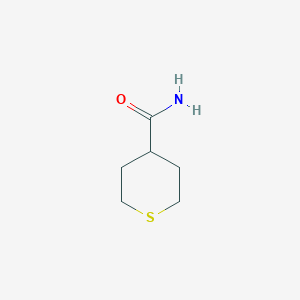
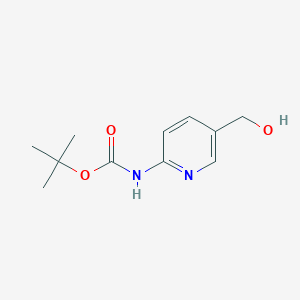

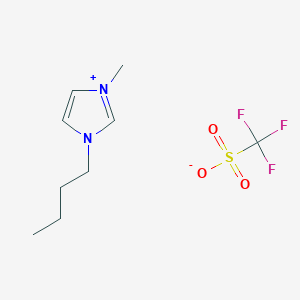
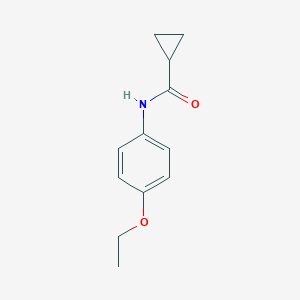
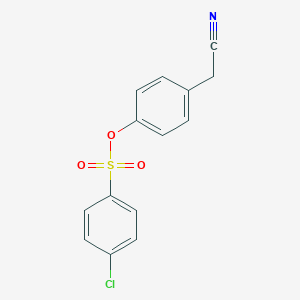
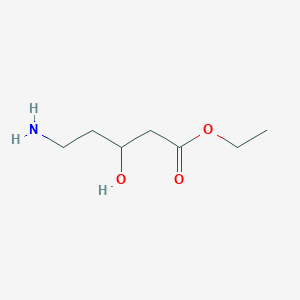
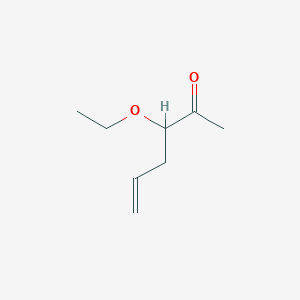
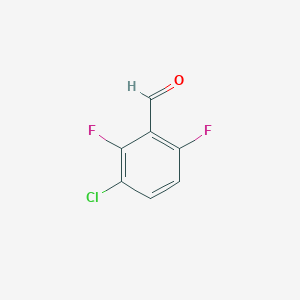

![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)
